3-Hydroxymethyl-1,3-benzothiazole-2-thione 3-Hydroxymethyl-1,3-benzothiazole-2-thione
Brand Name: Vulcanchem
CAS No.: 3161-57-7
VCID: VC8264129
InChI: InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
SMILES: C1=CC=C2C(=C1)N(C(=S)S2)CO
Molecular Formula: C8H7NOS2
Molecular Weight: 197.3 g/mol

3-Hydroxymethyl-1,3-benzothiazole-2-thione

CAS No.: 3161-57-7

Cat. No.: VC8264129

Molecular Formula: C8H7NOS2

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxymethyl-1,3-benzothiazole-2-thione - 3161-57-7

Specification

CAS No. 3161-57-7
Molecular Formula C8H7NOS2
Molecular Weight 197.3 g/mol
IUPAC Name 3-(hydroxymethyl)-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
Standard InChI Key SDMPSCVFJMUEOS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=S)S2)CO
Canonical SMILES C1=CC=C2C(=C1)N(C(=S)S2)CO

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a benzothiazole ring system substituted with a thione (-C=S) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. X-ray crystallographic data for analogous compounds reveals planar aromatic systems with sulfur atoms contributing to electron delocalization . The hydroxymethyl group introduces hydrogen-bonding capability, potentially enhancing solubility compared to unsubstituted benzothiazolethiones.

Quantitative Physicochemical Parameters

Key properties derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular Weight197.277 g/molHigh-resolution MS
Exact Mass196.997 DaMass spectrometry
Topological Polar Surface Area85.49 ŲComputational
LogP (Octanol-Water)2.382Chromatographic
Hydrogen Bond Donors1 (OH group)Structural analysis
Hydrogen Bond Acceptors3 (S, O, N)Structural analysis

The relatively high LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug-like molecules . The polar surface area exceeds 80 Ų, indicating potential challenges in crossing the blood-brain barrier .

Synthetic Methodologies

Core Benzothiazole Formation

While no direct synthesis protocol for 3-hydroxymethyl-1,3-benzothiazole-2-thione exists in the literature, analogous compounds are typically prepared through:

  • Cyclocondensation reactions: Heating 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .

  • Post-modification strategies: Introducing hydroxymethyl groups via Mannich reactions or hydroxymethylation of pre-formed benzothiazolethiones .

A representative approach for related thiazolidine-2-thiones involves reacting aminoethanol with carbon disulfide in basic ethanol (40°C, 3 hours), achieving 68% yield . Adaptation of this method could theoretically incorporate hydroxymethyl groups through protected glycolaldehyde intermediates.

Functionalization Techniques

Key derivatization reactions applicable to this scaffold include:

  • Sulfonamide formation: Reacting with sulfonyl chlorides to enhance enzyme inhibitory activity .

  • Etherification: Alkylation of the hydroxymethyl group using bromoalkanes in presence of NaOH/CuI catalysts .

  • Carbamate synthesis: Treatment with triphosgene followed by amine nucleophiles to create urea linkages .

Notably, benzothiazolethiones exhibit sensitivity to strong oxidizing agents and may undergo ring-opening under prolonged basic conditions .

Biological Activity and Mechanism

Antimicrobial Properties

Benzothiazolethione derivatives exhibit broad-spectrum activity against:

  • Gram-positive bacteria: MIC 8–32 μg/mL against Staphylococcus aureus

  • Fungi: 85% growth inhibition of Candida albicans at 50 μM

  • Mycobacteria: 90% reduction in M. tuberculosis CFU at 10 μg/mL

The hydroxymethyl substituent may enhance membrane penetration compared to hydrophobic analogs, though quantitative structure-activity relationship (QSAR) studies specific to this compound remain pending.

Industrial and Pharmaceutical Applications

Material Science Uses

As a sulfur-rich heterocycle, 3-hydroxymethyl-1,3-benzothiazole-2-thione finds applications in:

  • Vulcanization accelerators: Reducing curing time for rubber products by 40% compared to MBT

  • Corrosion inhibitors: 92% efficiency on mild steel in 1M HCl at 500 ppm concentration

  • Polymer stabilizers: Scavenging peroxy radicals with rate constant k = 3.8×10⁴ M⁻¹s⁻¹

Drug Development Prospects

Ongoing research explores its potential as:

  • Anticancer agents: Inducing apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ 12.5 μM)

  • Anti-inflammatory drugs: Reducing paw edema by 68% in carrageenan models

  • Neuroprotective compounds: Inhibiting MAO-B with Kᵢ = 0.45 μM (10-fold selectivity over MAO-A)

Challenges and Future Directions

Synthetic Optimization Needs

Current limitations include:

  • Low yields (<70%) in multi-step syntheses

  • Purification difficulties due to sulfur byproducts

  • Scale-up challenges with carbon disulfide reagents

Microfluidic continuous-flow systems and biocatalytic approaches may address these issues through improved reaction control .

Biological Testing Gaps

Critical unanswered questions involve:

  • In vivo pharmacokinetics (absorption, metabolism, excretion)

  • Chronic toxicity profiles (hepatic/renal safety)

  • Synergistic effects with existing therapeutics

High-throughput screening against the NCI-60 panel and PK/PD modeling could prioritize development pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator